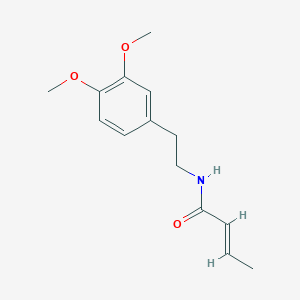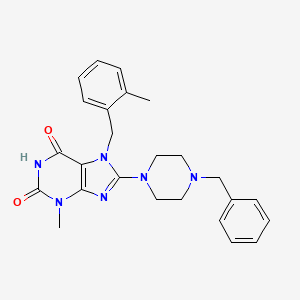![molecular formula C17H19N3O5S B2978409 (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 941903-40-8](/img/structure/B2978409.png)
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a 5-methylisoxazole-3-carboxamide group, and methoxy groups . These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of new pharmaceuticals or materials .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For instance, the benzo[d]thiazol-2(3H)-ylidene group might participate in reactions involving the nitrogen atom or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel compounds with benzothiazole, benzodioxophosphol, and thiadiazole scaffolds, demonstrating their potential biological activities. For instance, novel compounds derived from visnaginone and khellinone showed anti-inflammatory and analgesic activities, suggesting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study presented the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, highlighting the antimicrobial properties of thiazole derivatives (Chawla, 2016).
Antimicrobial and Anticancer Properties
Compounds containing benzothiazole and thiadiazole moieties have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, derivatives showing promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis were identified, indicating their potential as novel antibacterial agents (Palkar et al., 2017). Additionally, a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against various human cancer cell lines, showcasing their potential in cancer therapy (Tiwari et al., 2017).
Computational Studies and Mechanism Elucidation
Computational studies have also been conducted to understand the mechanism of action and optimize the biological activity of compounds with similar structures. Molecular docking studies were performed to predict the interaction of synthesized compounds with biological targets, aiding in the rational design of more potent molecules with specific biological activities. For instance, docking studies and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed their potential as antimicrobial agents (Spoorthy et al., 2021).
Future Directions
properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-9-11(19-25-10)16(21)18-17-20(7-8-22-2)14-12(23-3)5-6-13(24-4)15(14)26-17/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXDTFUGAXBQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

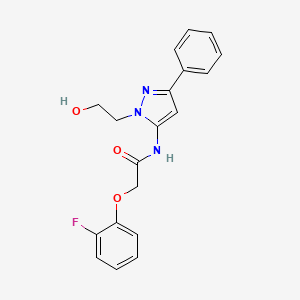
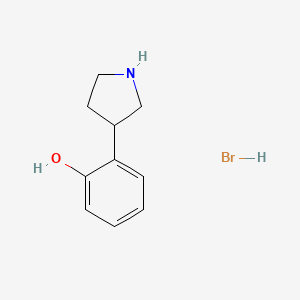
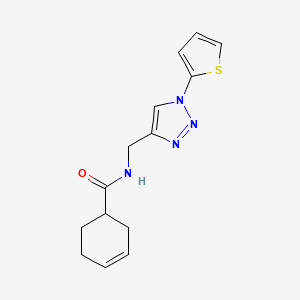
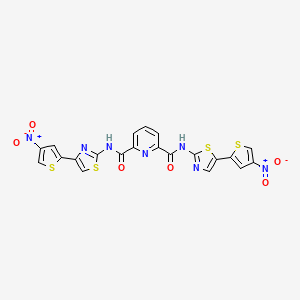
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)

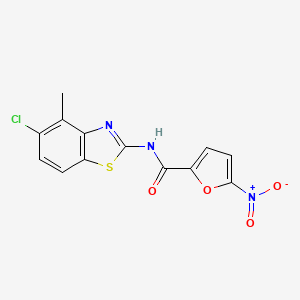
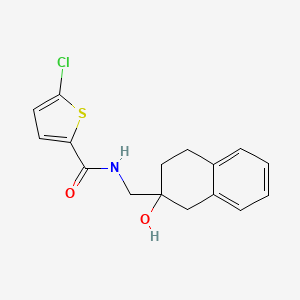
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

